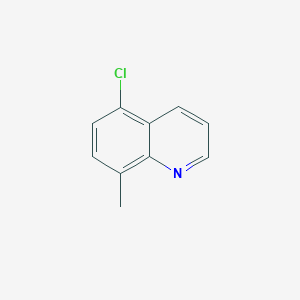

5-Chloro-8-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFUGCJJRDBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398168 | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78941-95-4 | |

| Record name | 5-Chloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-8-methylquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Quinolone Scaffold: Synthesis, Properties, and Therapeutic Potential

Senior Application Scientist Introduction: In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, renowned for its broad spectrum of biological activities and diverse applications. Among its halogenated derivatives, 5-Chloro-8-methylquinoline emerges as a compound of significant interest. Its unique substitution pattern—a chlorine atom at the 5-position and a methyl group at the 8-position—imparts distinct physicochemical properties that render it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental chemical identity, synthesis, and burgeoning applications.

Core Chemical Identity

CAS Number: 78941-95-4[1]

Molecular Formula: C₁₀H₈ClN[1]

This unique identifier and formula provide an unambiguous reference for this specific chemical entity, crucial for regulatory and research purposes.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.

| Property | Value | Source |

| Molecular Weight | 177.63 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | CC1=C2C(=C(C=C1)Cl)C=CC=N2 | [2] |

Synthesis and Manufacturing

The synthesis of this compound can be approached through various established methods for quinoline ring formation, followed by specific halogenation and methylation steps. One general synthetic strategy involves the Skraup synthesis or a modification thereof, a classic and versatile method for constructing the quinoline core.

Conceptual Synthetic Workflow

The synthesis of this compound can be conceptualized as a multi-step process. A common approach involves the cyclization of an appropriately substituted aniline with a suitable α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid.

Caption: Conceptual workflow for the synthesis of this compound.

Illustrative Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

2-Amino-4-chlorotoluene

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide solution

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add 2-amino-4-chlorotoluene and glycerol.

-

Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The reaction is highly exothermic and should be cooled in an ice bath.

-

Addition of Oxidizing Agent: Once the initial exotherm has subsided, add the oxidizing agent portion-wise.

-

Heating and Reflux: Heat the reaction mixture to the appropriate temperature (typically 120-140 °C) and maintain reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the pure compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Applications in Drug Discovery and Development

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. The introduction of a chloro and a methyl group at positions 5 and 8 respectively can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the resulting molecules. While specific drug candidates directly incorporating the this compound moiety are not extensively documented in publicly available literature, its potential as a key intermediate is significant.

Rationale for its Use as a Synthetic Building Block:

-

Modulation of Lipophilicity: The presence of the chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

-

Metabolic Stability: The methyl group at the 8-position can block a potential site of metabolism, thereby increasing the in vivo half-life of a drug candidate.

-

Scaffold for Further Functionalization: The quinoline ring system provides multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

The related compound, 5-chloro-8-hydroxyquinoline, has been investigated for its antimicrobial and anticancer properties, suggesting that derivatives of this compound could also exhibit interesting biological activities.[3][4]

Reactivity and Chemical Transformations

The this compound molecule possesses several reactive sites that can be exploited for the synthesis of more complex derivatives.

Caption: Potential sites of reactivity on the this compound scaffold.

-

Nitrogen Atom: The nitrogen atom in the quinoline ring is basic and can be protonated, alkylated, or oxidized to the corresponding N-oxide.

-

C5-Chloro Group: The chlorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

-

C8-Methyl Group: The methyl group at the 8-position can be a site for radical halogenation or oxidation to introduce further functionality.

-

Aromatic Ring: The quinoline ring system can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing substituents.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its well-defined chemical identity, coupled with the potential for diverse chemical transformations, makes it an attractive scaffold for further investigation. This technical guide provides a foundational understanding of its synthesis, properties, and potential applications, serving as a resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation. Further exploration into the biological activities of its derivatives is warranted to fully unlock the therapeutic potential of this intriguing quinoline derivative.

References

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline. [Link]

-

JIN DUN CHEMISTRY. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceuticals and Agrochemicals. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Numerous Applications. [Link]

-

Glo-Chem. Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. [Link]

Sources

Physical and chemical characteristics of 5-Chloro-8-methylquinoline

An In-depth Technical Guide to 5-Chloro-8-methylquinoline

A Note on Data Availability: Detailed experimental data for this compound (CAS No. 78941-95-4) is notably scarce in publicly accessible scientific literature. This compound is frequently confused with its extensively studied analogue, 5-Chloro-8-hydroxyquinoline. Consequently, this guide combines confirmed structural information with theoretically derived data based on established principles of organic chemistry to provide a comprehensive overview for researchers. All predicted data and hypothetical protocols are explicitly identified as such to maintain scientific integrity.

Molecular Identity and Physicochemical Properties

This compound is a halogenated heterocyclic aromatic compound. Its core structure is a quinoline ring, which consists of a benzene ring fused to a pyridine ring. The molecule is substituted with a chlorine atom at position 5 and a methyl group at position 8.

Structural and Molecular Data

The fundamental structural and chemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 78941-95-4 | [1][2] |

| Molecular Formula | C₁₀H₈ClN | [1][2] |

| Molecular Weight | 177.63 g/mol | [1] |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=CC=N2 | [1] |

| InChI Key | FOXFUGCJJRDBNG-UHFFFAOYSA-N |

Predicted Physicochemical Properties

No experimental data for melting point, boiling point, or solubility were found in the reviewed literature. Based on its structure as a solid aromatic compound of similar molecular weight, the following properties can be anticipated:

-

Appearance: Likely a white to off-white or light beige crystalline solid at room temperature.

-

Solubility: Expected to have low solubility in water but good solubility in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and alcohols.

-

Melting Point: Predicted to be a solid with a distinct melting point, likely in the range of 50-100 °C, though this is a broad estimation.

Caption: Molecular Structure of this compound.

Synthesis and Purification

While no specific experimental protocol for this compound was found, a plausible synthetic route can be designed based on the classic Skraup or Doebner-von Miller reactions, which are cornerstone methods for quinoline synthesis.[3][4][5] The key is the selection of the correct aniline precursor.

Proposed Starting Material

The logical precursor for this synthesis is 4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine, CAS No. 95-69-2). This distinguishes the synthesis from that of the 8-hydroxy analogue, which starts from 4-chloro-2-aminophenol.

Hypothetical Synthesis Protocol (Modified Skraup Reaction)

This protocol is a theoretical adaptation and has not been experimentally validated for this specific product. Extreme caution is advised as the traditional Skraup reaction can be violently exothermic.[3]

-

Reactants:

-

4-Chloro-2-methylaniline (1.0 eq)

-

Glycerol (approx. 3.0 eq)

-

Concentrated Sulfuric Acid (approx. 2.5 eq)

-

An oxidizing agent, such as Nitrobenzene or Arsenic Acid (approx. 0.5 eq)

-

Ferrous sulfate (catalytic amount, to moderate the reaction)

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-Chloro-2-methylaniline, glycerol, and a catalytic amount of ferrous sulfate.

-

Initiation: Begin vigorous stirring and carefully add concentrated sulfuric acid dropwise through the dropping funnel. The addition rate must be controlled to manage the initial exotherm.

-

Oxidant Addition: Once the sulfuric acid has been added, add the oxidizing agent (e.g., nitrobenzene).

-

Heating: Heat the mixture cautiously to approximately 140-160 °C and maintain this temperature for several hours (e.g., 3-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully dilute the mixture with water and steam distill to remove any unreacted nitrobenzene. c. Make the remaining solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath. d. Extract the alkaline solution with an organic solvent such as dichloromethane or toluene (3 x volumes). e. Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Purification: a. Remove the solvent under reduced pressure to yield the crude product. b. Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Caption: Hypothetical workflow for the synthesis of this compound.

Chemical Reactivity and Characteristics

The chemical reactivity of this compound is dictated by its constituent functional groups: the basic nitrogen of the quinoline ring, the aromatic chlorine atom, and the benzylic methyl group.

-

Pyridine Ring (Nitrogen Atom): The lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to form salts with strong acids. The nitrogen also deactivates the pyridine ring towards electrophilic substitution, directing such reactions to the benzene ring.[6]

-

Benzene Ring (Electrophilic Aromatic Substitution): The benzene portion of the quinoline ring is more electron-rich than the pyridine portion. Electrophilic substitution (e.g., nitration, sulfonation) is expected to occur on the benzene ring, primarily at positions 5 and 8.[6][7] Since positions 5 and 8 are already substituted in the target molecule, further electrophilic substitution would be directed to position 6 or 7, influenced by the electronic effects of the existing chloro and methyl groups.

-

Aromatic Chlorine Atom: The chlorine at position 5 is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups or under harsh reaction conditions (e.g., high temperature/pressure or with strong nucleophiles like sodium amide).

-

Methyl Group: The methyl group at position 8 is benzylic in nature. It can undergo free-radical halogenation or oxidation to an aldehyde, carboxylic acid, or alcohol under appropriate conditions.

Predicted Spectroscopic Data

No experimental spectra are available. The following are predictions based on the analysis of similar structures and established spectroscopic principles.[8][9][10][11][12][13]

Predicted ¹H NMR Spectrum

-

Aromatic Protons (δ 7.0-9.0 ppm): The spectrum would show a complex multiplet pattern for the five aromatic protons on the quinoline ring. The proton at position 2, adjacent to the nitrogen, would likely be the most downfield.

-

Methyl Protons (δ 2.5-3.0 ppm): A sharp singlet corresponding to the three protons of the C8-methyl group would be expected in this region, slightly downfield from a typical alkyl methyl group due to the influence of the aromatic ring. For comparison, the methyl protons of 8-methylquinoline appear at ~2.8 ppm.[8]

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (δ 120-150 ppm): Ten distinct signals for the ten carbons of the quinoline ring system would be expected. The chemical shifts would be influenced by the nitrogen, chlorine, and methyl substituents. Online prediction tools can provide more specific estimates.[14][15]

-

Methyl Carbon (δ 15-25 ppm): A single signal for the methyl carbon would appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectrum

-

Aromatic C-H Stretch: A band or series of bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[2][9]

-

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl group.

-

C=C and C=N Aromatic Ring Stretches: A series of sharp bands in the 1450-1600 cm⁻¹ region.[2][9]

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 850-550 cm⁻¹, though its exact position can be hard to assign definitively.[11]

-

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.[10]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 177. A characteristic M+2 peak at m/z 179 with an intensity of approximately one-third of the M⁺ peak would be present, confirming the presence of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for chloro-aromatic compounds include the loss of a chlorine radical (•Cl) to give a fragment at m/z 142, or the loss of HCl to give a fragment at m/z 141.[1][16][17] Further fragmentation would involve the loss of HCN from the pyridine ring or cleavage of the methyl group.

Potential Applications and Biological Activity Context

While this compound is commercially available as a research chemical and synthetic intermediate, no specific applications in drug development have been documented.[2]

It is crucial to differentiate its potential biological profile from that of 5-Chloro-8-hydroxyquinoline. The latter's well-documented antimicrobial and anticancer activities are largely attributed to its ability to chelate metal ions via the hydroxyl and nitrogen groups. This chelating ability is absent in this compound.

However, the broader class of substituted quinolines continues to be of significant interest in medicinal chemistry for developing new therapeutic agents, including those with anticancer and antileishmanial potential.[16][18] Any biological activity of this compound would stem from different mechanisms, such as intercalation or specific enzyme inhibition, and would require dedicated screening and investigation.

Safety and Handling

No specific toxicological data for this compound is available. The parent compound, quinoline, is considered a carcinogen in animal studies.[19][20][21][22] Halogenated aromatic and heterocyclic compounds should always be handled with care as they can be irritants and may have unknown long-term toxicity.[23]

-

General Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- Gomes, L. R., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. European Journal of Medicinal Chemistry, 192, 112185.

- Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(4), 826-833.

- U.S. Patent No. 5,700,942. (1997). Process for preparing quinoline bases.

- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2023). Journal of Analysis and Testing.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved January 5, 2026, from [Link]

- Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 5, 2026, from [Link]

- Clugston, M. J., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved January 5, 2026, from [Link]

-

Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved January 5, 2026, from [Link]

- Clarke, H. T., & Davis, A. W. (1940). The Preparation of Quinolines by a Modified Skraup Reaction. Journal of the American Chemical Society, 62(5), 1035-1037.

-

University of Alberta. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 5, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 5, 2026, from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]

- El-Shafei, A. K., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(4), 399-411.

- Minnesota Department of Health. (2023). Quinoline Toxicological Summary.

- Casagrande, C., et al. (1975). An improvement in the Doebner-Miller synthesis of quinaldines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1659-1663.

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Special Issue: Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved January 5, 2026, from [Link]

- LaVoie, E. J., et al. (1987). The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. Japanese Journal of Cancer Research, 78(2), 139-143.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

-

Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Retrieved January 5, 2026, from [Link]

-

Química Orgánica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved January 5, 2026, from [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.

-

University of Calgary. (n.d.). NMR Chemical Shifts. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Electrophilic substitution reaction of disubstituted quinoline derivatives. Retrieved January 5, 2026, from [Link]

- Chemical Freelancers. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline [Video]. YouTube.

-

OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved January 5, 2026, from [Link]

-

Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved January 5, 2026, from [Link]

-

SlideShare. (2011). Heterocyclic Compounds: Health Hazards. Retrieved January 5, 2026, from [Link]

-

Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Special Issue: Novel Heterocyclic Compounds for Drug Discovery. Retrieved January 5, 2026, from [Link]

- Al-Mokaram, A. A., et al. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Scientific Reports, 14(1), 2419.

- A review on medicinally important heterocyclic compounds. (2022). Current Organic Synthesis, 19(4), 386-409.

-

Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved January 5, 2026, from [Link]

- Heterocycles in Medicinal Chemistry. (2020). Molecules, 25(17), 3984.

- Al-Masoudi, N. A. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 5, 2026, from [Link]

- Boyer Research. (2021, September 30).

-

Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved January 5, 2026, from [Link]

- Wu, J. (2020). Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Chemistry, 2(4), 929-938.

-

ResearchGate. (n.d.). Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 6. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 7. quora.com [quora.com]

- 8. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. CASPRE [caspre.ca]

- 15. Visualizer loader [nmrdb.org]

- 16. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. health.state.mn.us [health.state.mn.us]

- 21. The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. oehha.ca.gov [oehha.ca.gov]

- 23. Heterocyclic Compounds: Health Hazards [iloencyclopaedia.org]

The Quinoline Scaffold: A Privileged Framework in Modern Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Versatility of the Quinoline Nucleus

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[2] This inherent versatility has led to the development of a vast library of substituted quinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and neuroprotective effects.[3][4][5]

From the historical significance of quinine in combating malaria to the latest generation of targeted cancer therapies, the quinoline moiety continues to be a fertile ground for drug discovery.[6][7] The U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based new molecular entities (NMEs) for various therapeutic indications, a testament to their clinical importance.[6] This guide provides a comprehensive overview of the therapeutic applications of substituted quinolines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

I. Substituted Quinolines in Oncology: A Multi-pronged Attack on Cancer

The development of quinoline-based anticancer agents has been a highly successful endeavor, with several compounds approved for clinical use and many more in various stages of development.[8][9] These derivatives employ a variety of mechanisms to combat cancer, including the inhibition of protein kinases, disruption of DNA replication and repair, and induction of apoptosis.[10][11]

A. Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Many substituted quinolines exert their anticancer effects by inhibiting protein kinases, enzymes that play a critical role in the signaling pathways that regulate cell growth, proliferation, and survival.[12] Two of the most important of these pathways are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.[1][13][14][15]

1. Inhibition of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[1][14] Several quinoline derivatives have been shown to inhibit key components of this pathway, particularly PI3K and mTOR.[4] By blocking these kinases, these compounds can effectively halt the downstream signaling that drives tumor growth.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by substituted quinolines.

2. Inhibition of the Ras/Raf/MEK/ERK Pathway:

The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that is frequently hyperactivated in human cancers.[13][] This pathway relays extracellular signals to the nucleus, leading to changes in gene expression that promote cell proliferation and survival.[15] Certain quinoline-based drugs, such as cabozantinib, are multi-kinase inhibitors that can target receptor tyrosine kinases (RTKs) upstream of Ras, thereby blocking the entire cascade.[6]

Figure 2: The Ras/Raf/MEK/ERK signaling pathway with upstream inhibition by quinoline-based multi-kinase inhibitors.

3. DNA Intercalation and Topoisomerase Inhibition:

Some quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription and ultimately leading to apoptosis.[17] Additionally, certain quinolines act as topoisomerase inhibitors.[17] Topoisomerases are essential enzymes that resolve the topological stress in DNA during replication and transcription. By inhibiting these enzymes, quinoline compounds can induce DNA strand breaks and trigger cell death.

B. FDA-Approved Quinoline-Based Anticancer Drugs

The clinical success of substituted quinolines in oncology is highlighted by the number of FDA-approved drugs. These agents have demonstrated significant efficacy in treating a variety of cancers.

| Drug Name (Year of Approval) | Target(s) | Approved Indications |

| Bosutinib (2012)[6] | Bcr-Abl, Src family kinases | Chronic myeloid leukemia (CML) |

| Cabozantinib (2012)[6] | MET, VEGFR, AXL, RET | Medullary thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |

| Lenvatinib (2015)[6] | VEGFR, FGFR, PDGFRα, RET, KIT | Differentiated thyroid cancer, renal cell carcinoma, hepatocellular carcinoma |

| Neratinib (2017)[6] | HER2, EGFR | HER2-positive breast cancer |

| Capmatinib (2020)[6] | MET | Metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping |

| Tivozanib (2021)[6] | VEGFR | Relapsed or refractory advanced renal cell carcinoma |

II. Substituted Quinolines in the Fight Against Infectious Diseases

The historical success of quinoline-based antimalarials has paved the way for the exploration of their efficacy against a wide range of infectious agents.

A. Antimalarial Activity: A Legacy of Success and Ongoing Innovation

Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for malaria and remains an important therapeutic option.[7] Synthetic quinoline antimalarials, such as chloroquine and mefloquine, have been mainstays of malaria treatment for decades.[7] These compounds are thought to exert their antimalarial effect by interfering with the detoxification of heme in the parasite's food vacuole.[7] The emergence of drug-resistant malaria parasites has necessitated the development of new quinoline-based antimalarials and combination therapies.[18]

| Compound | Mechanism of Action | Activity Spectrum |

| Quinine [7] | Inhibition of hemozoin formation | Effective against Plasmodium falciparum and Plasmodium vivax |

| Chloroquine [7] | Accumulates in the parasite food vacuole and inhibits heme polymerase | Highly effective against sensitive strains of P. falciparum and P. vivax |

| Mefloquine [7] | Swelling of the parasite food vacuole and inhibition of hemozoin formation | Effective against chloroquine-resistant P. falciparum |

| Tafenoquine (2018)[6] | Thought to inhibit hemozoin formation and induce oxidative stress | Radical cure of P. vivax malaria |

B. Antibacterial and Antifungal Applications

The quinoline scaffold is also present in a class of synthetic broad-spectrum antibacterial agents known as quinolones.[2][19] The addition of a fluorine atom to the quinoline ring led to the development of the highly effective fluoroquinolones, such as ciprofloxacin and levofloxacin.[19][20] These compounds inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][20] Furthermore, various quinoline derivatives have demonstrated promising antifungal activity against a range of human pathogens.[3][13]

III. Neuroprotective Potential of Substituted Quinolines

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. Emerging research suggests that substituted quinolines may offer a promising therapeutic avenue for these debilitating conditions.[1] Their neuroprotective effects are often attributed to their ability to act as antioxidants, inhibit key enzymes involved in neurodegeneration, and chelate metal ions.[21][22]

Some quinoline derivatives have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[21][22] By inhibiting these enzymes, these compounds can help to restore neurotransmitter balance and protect neurons from damage. Additionally, the antioxidant properties of certain quinolines can help to mitigate the oxidative stress that is a hallmark of many neurodegenerative disorders.[1]

IV. Experimental Protocols for the Evaluation of Substituted Quinolines

The discovery and development of new quinoline-based therapeutics rely on a robust and well-validated set of experimental assays. The following protocols provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.

A. In Vitro Assays

1. Cell Viability Assay (MTT Assay):

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cultured cells.[11][23][24]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[23] The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

-

Treat the cells with various concentrations of the substituted quinoline compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[23]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[24]

-

Calculate the percentage of cell viability relative to an untreated control.

-

2. In Vitro Antimalarial Activity Assay:

This assay is used to determine the efficacy of a compound against the blood stages of Plasmodium falciparum.[3][26]

-

Principle: The incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, into the parasite's DNA is used as a measure of parasite growth.[3]

-

Procedure:

-

Culture P. falciparum in human erythrocytes in a 96-well plate.

-

Add serial dilutions of the substituted quinoline compound to the culture.

-

Add [³H]-hypoxanthine to each well and incubate for 24-48 hours.

-

Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Determine the 50% inhibitory concentration (IC₅₀) of the compound.

-

3. Topoisomerase Inhibition Assay:

This assay is used to determine if a compound can inhibit the activity of topoisomerase enzymes.

-

Principle: Topoisomerases can relax supercoiled plasmid DNA. The inhibition of this activity can be visualized by agarose gel electrophoresis.

-

Procedure:

-

Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of various concentrations of the substituted quinoline compound.

-

Stop the reaction and separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA indicate topoisomerase inhibition.

-

B. In Vivo Evaluation

Murine Xenograft Model for Anticancer Activity:

This in vivo model is used to evaluate the efficacy of a compound in a living organism.[12][27]

-

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the test compound on tumor growth is monitored.[27]

-

Procedure:

-

Inject human cancer cells subcutaneously into the flank of immunodeficient mice.

-

Once tumors are established, randomize the mice into control and treatment groups.

-

Administer the substituted quinoline compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

V. Conclusion and Future Perspectives

Substituted quinolines have proven to be an exceptionally fruitful source of therapeutic agents, with a profound impact on the treatment of cancer and infectious diseases, and emerging potential in the management of neurodegenerative disorders. The versatility of the quinoline scaffold, coupled with the ever-expanding understanding of disease biology, ensures that this remarkable heterocyclic system will continue to be a central focus of drug discovery and development for years to come. Future research will likely focus on the development of more selective and potent quinoline derivatives, the exploration of novel therapeutic targets, and the use of innovative drug delivery systems to enhance their efficacy and minimize side effects.

References

-

Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme, 1-17. [Link]

-

Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4469-4499. [Link]

-

Solomon, V. R., & Lee, H. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(11), e2000182. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

-

Fremin, C., & Meloche, S. (2010). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Journal of Hematology & Oncology, 3, 8. [Link]

-

ResearchGate. (n.d.). Simplified schematic of the RAS-RAF-MEK-ERK signaling pathway, the.... [Link]

-

Galano, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects. [Link]

-

Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). [Link]

-

Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. [Link]

-

Hernández-Ayala, L. F., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]

-

Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(15), 4469-4499. [Link]

-

Kumar, A., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 9, 889. [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

-

AnyGenes. (n.d.). RAS-MAPK Signaling Pathway. [Link]

-

Jain, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100569. [Link]

-

ResearchGate. (2025). A New Synthesis of Cabozantinib. [Link]

-

Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. [Link]

-

Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

-

Kaur, K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2244. [Link]

-

Rizvi, S. U. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31221-31245. [Link]

-

Kumar, A., & Singh, R. K. (2013). Structural modifications of quinoline-based antimalarial agents: Recent developments. Medicinal Chemistry Research, 22(5), 2031-2047. [Link]

-

de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo, 44(6), 319-324. [Link]

-

Kumar, P., et al. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(10), 86-93. [Link]

-

Plotnikov, M., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals, 16(11), 1604. [Link]

-

Wikipedia. (n.d.). Quinolone antibiotic. [Link]

-

Wang, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4069-4076. [Link]

-

Wang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11451. [Link]

-

ResearchGate. (n.d.). Antimalarial Drugs with Quinoline Nucleus and Analogs. [Link]

-

Patel, K., & Torkian, P. (2023). Quinolones. In StatPearls. StatPearls Publishing. [Link]

-

ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. [Link]

-

Kumar, S., & Singh, S. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(2), 11-19. [Link]

-

Wang, Y., et al. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4069-4076. [Link]

-

ResearchGate. (2025). New Synthetic Process for Bosutinib. [Link]

-

Gold, M. S., et al. (2015). Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. Journal of Neurosurgery, 122(2), 372-381. [Link]

-

ResearchGate. (n.d.). Selected quinoline derivatives with anti-cancer activity. [Link]

-

MDPI. (2024). Design, Synthesis, and In Vitro Antimalarial Evaluation of New 1,3,5-Tris[(4-(Substituted-Aminomethyl)Phenoxy)Methyl]Benzenes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. anygenes.com [anygenes.com]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. ldh.la.gov [ldh.la.gov]

- 21. clyte.tech [clyte.tech]

- 22. benchchem.com [benchchem.com]

- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. texaschildrens.org [texaschildrens.org]

- 26. mmv.org [mmv.org]

- 27. benchchem.com [benchchem.com]

Discovery and history of 5-Chloro-8-methylquinoline synthesis

An In-Depth Technical Guide to the Synthesis of 5-Chloro-8-methylquinoline: A Historical and Mechanistic Analysis

Abstract

This compound is a substituted quinoline, a heterocyclic scaffold of paramount importance in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic routes leading to this specific molecule and its structural analogs. We delve into the foundational principles of classical named reactions such as the Skraup, Doebner-von Miller, and Combes syntheses, examining their mechanisms, advantages, and limitations. The narrative explains the causal chemistry behind experimental choices and reaction modifications aimed at improving yield, safety, and scalability. Furthermore, this document presents detailed experimental protocols, comparative data tables, and mechanistic diagrams to offer researchers, scientists, and drug development professionals a thorough and practical understanding of the synthesis of this important chemical entity.

Introduction: The Enduring Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in chemical sciences. Its derivatives exhibit a vast spectrum of biological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline core dictates its physicochemical properties and biological function. The presence of a halogen, such as chlorine at the C-5 position, and an alkyl group, like a methyl group at the C-8 position, significantly influences the molecule's lipophilicity, electronic distribution, and metabolic stability, making this compound and its analogs valuable intermediates in the synthesis of targeted therapeutic agents and functional materials.[2] Understanding the historical development and the underlying chemistry of their synthesis is crucial for modern chemical innovation.

Foundational Syntheses: The Classical Era

The initial syntheses of the quinoline ring system date back to the late 19th century. These methods, while robust, are often characterized by harsh reaction conditions. The synthesis of a specifically substituted quinoline like this compound relies on the selection of an appropriately substituted aniline as the starting material.

The Skraup and Doebner-von Miller Reactions

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a cornerstone of quinoline chemistry.[3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (traditionally the corresponding nitrobenzene).[3] The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones, which can be formed in situ from aldehydes or ketones via an aldol condensation.[4]

Causality and Mechanism: The key to these reactions is the in situ generation of an α,β-unsaturated carbonyl compound. In the Skraup synthesis, concentrated sulfuric acid dehydrates glycerol to form the highly reactive acrolein.[3] The reaction proceeds through the following key steps:

-

Michael Addition: The aromatic amine (e.g., 2-amino-4-chlorotoluene for the synthesis of this compound) performs a nucleophilic conjugate addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the benzene ring.

-

Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized to yield the aromatic quinoline ring system.

The original Skraup reaction was notoriously violent and difficult to control. Modifications, such as the addition of boric acid or using milder solvents, were developed to moderate the reaction and improve yields.[5][6][7] A significant challenge in these methods is controlling the regioselectivity of the cyclization step, which is dictated by the electronic and steric nature of the substituents on the starting aniline.

The mechanism of the Skraup-Doebner-von Miller synthesis has been a subject of debate, with modern studies using isotope scrambling suggesting a complex fragmentation-recombination pathway.[4][8]

The Combes Quinoline Synthesis

Reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aromatic amine with a β-diketone.[9][10] To synthesize a 2,4-disubstituted quinoline, this is often a preferred route. While not directly applicable to producing this compound (which is unsubstituted at C-2 and C-4), it is a fundamental part of the historical landscape of quinoline synthesis.

Causality and Mechanism: The reaction is typically catalyzed by concentrated sulfuric acid.[10]

-

Enamine Formation: The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[11]

-

Cyclization and Dehydration: The enamine then undergoes an acid-catalyzed intramolecular electrophilic attack on the aromatic ring, followed by dehydration to form the final quinoline product.[10][12]

The regioselectivity is determined by which carbonyl group of the aniline attacks first and the subsequent cyclization step. Steric hindrance and the electronic nature of the substituents play a critical role.[10]

Modern Synthetic Strategies

While classical methods are foundational, modern organic synthesis seeks routes with higher efficiency, milder conditions, and greater functional group tolerance. Recent advances often employ transition-metal catalysis or novel cyclization cascades.[13] For a target like this compound, modern approaches might involve:

-

Nickel-catalyzed Dehydrogenative Condensation: Reactions combining 2-aminoaryl alcohols with ketones can form quinolines under nickel catalysis, offering a more sustainable pathway.[13]

-

Copper-catalyzed Cascade Cyclization: The direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid has been demonstrated, showcasing the power of cascade reactions.[13]

-

Visible-Light-Mediated Aerobic Dehydrogenation: Using environmentally benign catalysts like TiO₂ and oxygen as the oxidant, tetrahydroquinolines can be converted to quinolines, representing a green chemistry approach.[13]

These methods provide powerful alternatives to the often harsh conditions of the Skraup or Combes reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Skraup Synthesis | Aromatic Amine, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Inexpensive starting materials; one-pot reaction.[3] | Harsh conditions; often violent reaction; low to moderate yields; potential for tar formation.[6][14] |

| Doebner-von Miller | Aromatic Amine, α,β-Unsaturated Carbonyl | Acid Catalyst (Lewis or Brønsted) | More versatile than Skraup; can generate diverse substitution patterns.[4] | Still requires acidic conditions; mechanism can be complex leading to side products.[4][8] |

| Combes Synthesis | Aromatic Amine, β-Diketone | H₂SO₄ or other strong acids | Good for 2,4-disubstituted quinolines; relatively straightforward.[9][10] | Limited to specific substitution patterns; requires strong acid. |

| Modern Catalytic | Varies (e.g., 2-Aminoaryl alcohols, Ketones) | Transition Metals (Ni, Cu), Photocatalysts | Milder reaction conditions; higher yields and selectivity; better functional group tolerance.[13] | Catalyst cost and sensitivity; may require multi-step precursor synthesis. |

Detailed Experimental Protocol: Modified Skraup-type Synthesis of 5-Chloro-8-hydroxyquinoline

While a direct protocol for this compound is less common in open literature, the synthesis of the closely related and industrially significant 5-chloro-8-hydroxyquinoline provides an excellent, validated template. The core cyclization chemistry is directly analogous. A hypothetical synthesis for the target compound would simply substitute 4-chloro-2-aminophenol with 4-chloro-2-methylaniline (2-amino-5-chlorotoluene).

The following protocol is adapted from patented industrial methods for producing 5-chloro-8-hydroxyquinoline, which modify the classical Skraup reaction to improve safety and yield.[7][15][16]

Objective: To synthesize 5-chloro-8-hydroxyquinoline via a modified Skraup cyclization.

Materials:

-

4-chloro-2-aminophenol

-

4-chloro-2-nitrophenol (serves as both reactant and oxidizing agent)

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Toluene (as azeotropic water removing agent)

-

Sodium Hydroxide solution (10%)

-

Hydrochloric Acid (for purification)

Procedure:

-

Reactor Charging: In a suitable reactor equipped with a stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus, charge 4-chloro-2-nitrophenol, 4-chloro-2-aminophenol, glycerol, and toluene. A typical molar ratio might be ~2:1 for the nitro- and amino-phenols, respectively.[15][16]

-

Heating and Acid Addition: Stir the mixture and heat to approximately 105 °C.

-

Exothermic Control: Begin the dropwise addition of concentrated sulfuric acid. The reaction is highly exothermic. Maintain the reaction temperature between 110-145 °C by controlling the addition rate and external cooling if necessary.[16]

-

Reaction and Dehydration: After the acid addition is complete, maintain the mixture at 110-145 °C for 4-5 hours. During this period, water generated by the reaction is removed azeotropically with toluene via the Dean-Stark trap.[16]

-

Cooling and Neutralization: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture to approximately 60 °C. Carefully add a 10% aqueous sodium hydroxide solution dropwise to neutralize the excess sulfuric acid, adjusting the pH to ~7.

-

Workup and Isolation: The product will precipitate from the neutralized mixture. The crude product can be filtered and washed with water.

-

Purification: For purification, the crude solid can be dissolved in industrial concentrated hydrochloric acid to form the hydrochloride salt, which helps in removing colored impurities and tar. The solution is then treated, filtered, and the free base is re-precipitated by adjusting the pH back to neutral.[15]

-

Drying: The purified product is filtered, washed with water until the washings are neutral, and dried under vacuum to yield 5-chloro-8-hydroxyquinoline.

Self-Validation and Trustworthiness: This protocol incorporates key elements for safety and reproducibility. The use of an azeotropic solvent (toluene) helps to drive the reaction to completion by removing water and also aids in temperature control. The purification via hydrochloride salt formation is a classical and effective method for removing the tar-like byproducts common in Skraup-type reactions.[15]

Conclusion and Future Outlook

The synthesis of this compound is rooted in the foundational discoveries of the 19th century. Classical named reactions, particularly the Skraup and Doebner-von Miller syntheses, established the fundamental chemical logic for constructing the quinoline core from aniline precursors. Over the past century, extensive research has focused on taming the often harsh conditions of these reactions, leading to modified procedures with improved safety, control, and yield, as evidenced by numerous patents for related compounds.

Looking forward, the field is increasingly driven by the principles of green and sustainable chemistry. The development of novel catalytic systems that operate under mild, environmentally benign conditions will continue to supplant classical methods. These modern approaches promise not only to make the synthesis of known compounds like this compound more efficient but also to enable the rapid assembly of new, complex quinoline derivatives for future applications in medicine and materials science.

References

- Biosynth. (n.d.). This compound. Retrieved from Biosynth website. [URL: https://www.biosynth.com/p/DDA94195/78941-95-4-5-chloro-8-methylquinoline]

- Google Patents. (2018). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. Retrieved from Google Patents. [URL: https://patents.google.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2017/md/c7md00100a]

- Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- Manske, R. H. F., & Kulka, M. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27b(4), 291-293. [URL: https://cdnsciencepub.com/doi/10.1139/cjr49b-036]

- Google Patents. (1971). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Retrieved from Google Patents. [URL: https://patents.google.

- Google Patents. (2003). CN1405155A - 5-chloro-8-hydroxyquinoline preparation method. Retrieved from Google Patents. [URL: https://patents.google.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. [URL: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]

- ResearchGate. (n.d.). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Retrieved from ResearchGate. [URL: https://www.researchgate.net/publication/233406289_THE_PREPARATION_OF_QUINOLINES_BY_A_MODIFIED_SKRAUP_REACTION]

- Cion Pharma. (n.d.). 5-Chloro-8-quinolinol Manufacturer | CAS 130-16-5 Bulk Supply. Retrieved from Cion Pharma. [URL: https://www.cionpharma.com/5-chloro-8-quinolinol]

- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [URL: https://experts.illinois.edu/en/publications/on-the-mechanism-of-the-skraup-doebner-von-miller-quinoline-syn]

- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline synthesis. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/130-16-5.htm]

- Kamal, K. R., & Sastry, K. A. R. (n.d.). Combes Quinoline Synthesis. Retrieved from a website on name reactions. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/combes-quinoline-synthesis/8B0E8C4E9F7A9D8B9B8A7F6E5D1C4B3A]

- Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from Wikipedia. [URL: https://en.wikipedia.org/wiki/Combes_quinoline_synthesis]

- European Patent Office. (2001). EP 1294694 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Retrieved from Googleapis.com. [URL: https://patentimages.storage.googleapis.com/02/7a/a1/013b965e6d76a7/EP1294694B1.pdf]

- PubChemLite. (n.d.). This compound (C10H8ClN). Retrieved from PubChemLite. [URL: https://pubchemlite.org/compound/5-chloro-8-methylquinoline]

- Google Patents. (2012). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from Google Patents. [URL: https://patents.google.

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/5-chloro-8-methylquinoline-78941-95-4]

- Al-Zoubi, W., Al-Masri, H., & Al-Awaida, W. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4998. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8399121/]

- ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum. Retrieved from ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/130-16-5_1HNMR.htm]

- Patsnap. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline. Retrieved from Eureka | Patsnap. [URL: https://eureka.patsnap.

- ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/The-structure-and-numbering-of-5-chloro-8-hydroxyquinoline_fig1_236162386]

- PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2817]

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]

- Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [URL: https://www.youtube.

- Organic Chemistry. (2021, August 25). Combes Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [URL: https://www.youtube.

- Named Reactions. (n.d.). Combes Quinoline Synthesis. Retrieved from Named Reactions. [URL: https://www.name-reaction.com/combes-quinoline-synthesis]

- Google Patents. (2020). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Retrieved from Google Patents. [URL: https://patents.google.

- Chemsrc. (n.d.). 5-Chloro-8-hydroxyquinoline. Retrieved from Chemsrc. [URL: https://www.chemsrc.com/en/cas/130-16-5_213458.html]

- National Toxicology Program. (n.d.). Nomination Background: 8-Methylquinoline (CASRN 611-32-5). Retrieved from National Toxicology Program. [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/methylquinoline_508.pdf]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. experts.illinois.edu [experts.illinois.edu]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Quinoline synthesis [organic-chemistry.org]

- 14. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 15. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 16. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Synthesis of 5-Chloro-8-methylquinoline from 8-methylquinoline

An Application Note and Detailed Protocol for the Regioselective Synthesis of 5-Chloro-8-methylquinoline

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of this compound from 8-methylquinoline. Halogenated quinoline scaffolds are pivotal intermediates in the development of pharmaceuticals and agrochemicals. The primary challenge in their synthesis lies in achieving high regioselectivity. This application note details a robust and selective protocol for the chlorination of 8-methylquinoline at the C5 position using N-Chlorosuccinimide (NCS) as a mild and effective chlorinating agent. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, outline safety precautions, and describe methods for purification and characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Mechanistic Insights

The quinoline ring system is a foundational structure in medicinal chemistry. The introduction of a chlorine atom at the C5 position of 8-methylquinoline can significantly alter its electronic properties and biological activity, making it a valuable building block for further functionalization.

The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The quinoline nucleus, while containing a deactivating nitrogen atom in its heterocyclic ring, can undergo substitution on the carbocyclic (benzene) ring under appropriate conditions. The methyl group at the C8 position is an activating, ortho-para directing group. However, the C7 position (ortho to the methyl group) is sterically hindered. The C5 position (para to the methyl group) is both electronically activated and sterically accessible, making it the preferred site for electrophilic attack.

In this protocol, N-Chlorosuccinimide (NCS) serves as the source of the electrophilic chlorine (Cl⁺). The reaction proceeds through the formation of a positively charged intermediate, known as a sigma complex or Wheland intermediate, which then loses a proton to restore aromaticity and yield the final chlorinated product. The choice of NCS is deliberate; it is a stable, crystalline solid that is safer and easier to handle than chlorine gas and often provides higher selectivity than other chlorinating agents like sulfuryl chloride.[1]

Caption: Figure 1: Proposed Electrophilic Chlorination Mechanism

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Equipment

Reagents:

-

8-Methylquinoline (C₁₀H₉N)[2]

-

N-Chlorosuccinimide (NCS) (C₄H₄ClNO₂)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM, CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask (appropriate size)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp for TLC visualization

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 8-Methylquinoline | 143.18[2] | 10.0 | 1.0 | 1.43 g |

| N-Chlorosuccinimide | 133.53[3] | 11.0 | 1.1 | 1.47 g |

| Acetonitrile | 41.05 | - | - | 50 mL |

Step-by-Step Synthesis Procedure

Caption: Figure 2: Experimental Workflow

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-methylquinoline (1.43 g, 10.0 mmol) and N-Chlorosuccinimide (1.47 g, 11.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

-

Reaction Execution: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing solution (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

-

Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the acetonitrile using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Add 50 mL of deionized water and shake well. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with:

-

50 mL of saturated aqueous sodium thiosulfate solution (to quench any remaining NCS).

-

50 mL of saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).

-

50 mL of brine.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.

-

Final Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product, which will likely be a yellow to brown oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Packing: Pack the column using a slurry of silica gel in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate). Collect fractions and monitor by TLC to isolate the fractions containing the desired product.

-

-

Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a solid or oil. The product can be further purified by recrystallization from a suitable solvent like ethanol or hexanes.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4][5]

-

Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[5][6]

-

N-Chlorosuccinimide (NCS): NCS is harmful if swallowed and causes severe skin burns and eye damage.[3] Avoid inhalation of dust and contact with skin and eyes.[3][4] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[6]

-

Solvents: Dichloromethane and acetonitrile are flammable and toxic. Avoid inhalation of vapors and contact with skin.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Molecular Formula: C₁₀H₈ClN[7]

-

Appearance: Expected to be a yellow liquid or solid.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core and a singlet for the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 177 and an M+2 peak at m/z ≈ 179 with an approximate intensity ratio of 3:1, which is characteristic of a monochlorinated compound.

-